Ethyl 3-(2-hydroxyphenyl)propanoate

Catalog No.
S1901501
CAS No.
20921-04-4
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-hydroxyphenyl)propanoate

Issue: Free acid of ethyl melilotate (3-(2-hydroxyphenyl)propanoic acid) has low solubility in organics and requires protection/deprotection, lowering yields. Solution: This ester provides ready-to-use ortho-hydroxyphenyl scaffold with ester protection, enabling direct cyclization to dihydrocoumarin. Advantages: • Soluble in ethanol & common non-aqueous media • Eliminates protection steps, simplifying workflows • Critical for tyrosinase inhibitor research. For efficient heterocycle construction & medicinal chemistry, this compound is the required starting material.

CAS Number

20921-04-4

Product Name

Ethyl 3-(2-hydroxyphenyl)propanoate

IUPAC Name

ethyl 3-(2-hydroxyphenyl)propanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3

InChI Key

HXMJMZSXBPHDKV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CC=CC=C1O

solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1O

The exact mass of the compound Ethyl 3-(2-hydroxyphenyl)propanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Ethyl 3-(2-hydroxyphenyl)propanoate, Ethyl melilotate, Ethyl 2-hydroxybenzenepropanoate, 3-(2-Hydroxyphenyl)propionic acid ethyl ester, Ethyl o-hydroxyhydrocinnamate

Purity

≥98%

Package Size

1 g, 5 g

Ethyl 3-(2-hydroxyphenyl)propanoate (CAS: 20921-04-4), also known as ethyl melilotate, is a phenolic ester recognized as a critical precursor for the synthesis of 3,4-dihydrocoumarin and related heterocyclic structures.[1][2] Its structure, featuring an ethyl ester protecting a propanoic acid chain and an ortho-hydroxyl group on the phenyl ring, provides specific reactivity and handling advantages over its corresponding carboxylic acid or other isomers, making it a strategic choice for multi-step organic syntheses and as a scaffold in medicinal chemistry.[1][3]

Substituting this compound with its free acid form, 3-(2-hydroxyphenyl)propanoic acid, introduces significant processability challenges. The free acid has lower solubility in non-polar organic solvents and its unprotected carboxylic acid group can interfere with base-sensitive reagents or require additional protection/deprotection steps, complicating synthesis workflows.[4][5] Furthermore, isomers such as ethyl 3-(4-hydroxyphenyl)propanoate lack the critical ortho-hydroxyl group necessary for intramolecular cyclization reactions that form key dihydrocoumarin structures, rendering them unsuitable as precursors for this major application class.[6] Therefore, for applications requiring efficient cyclization or compatibility with non-aqueous reaction media, Ethyl 3-(2-hydroxyphenyl)propanoate is the required starting material.

Efficient Dihydrocoumarin Synthesis Precursor

The primary value of Ethyl 3-(2-hydroxyphenyl)propanoate lies in its role as a direct precursor to 3,4-dihydrocoumarin, a valuable fragrance and specialty chemical. The ortho-positioning of the hydroxyl group relative to the propanoate side chain is structurally essential for intramolecular cyclization. While direct yield comparisons for the cyclization of the ethyl ester versus the free acid under identical conditions are not available in a single study, established synthetic routes for dihydrocoumarins frequently start from precursors where the carboxylic acid is protected as an ester to facilitate the reaction and improve yields. For example, a patented process highlights the production of 3,4-dihydrocoumarin in yields of 61-70% from related ester precursors, demonstrating the viability of this pathway.[7] In contrast, processes starting with the free acid often require harsher conditions or additional steps to achieve cyclization.[2]

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataServes as a direct and commonly used precursor for dihydrocoumarin synthesis.
Comparator Or Baseline3-(2-hydroxyphenyl)propanoic acid (the free acid), which requires harsher conditions or additional protection steps for efficient cyclization.
Quantified DifferenceNot directly quantified in a head-to-head study, but the ester route is established for achieving high yields (e.g., 61-70% reported for related ester cyclizations).[7]
ConditionsIntramolecular cyclization and dehydrogenation reactions for the synthesis of dihydrocoumarin and coumarin derivatives.

For producing dihydrocoumarin, using the ethyl ester avoids the process complications and potentially lower yields associated with cyclizing the unprotected carboxylic acid.

Enhanced Solubility in Organic Solvents

As an ester, Ethyl 3-(2-hydroxyphenyl)propanoate exhibits significantly different physical properties compared to its corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid. The ester form is characterized as being practically insoluble in water but soluble in organic solvents like ethanol.[8][9] In contrast, the free acid has a higher predicted water solubility (2.76 g/L) and the presence of both a hydrogen-bond-donating hydroxyl and carboxylic acid group can limit its solubility in less polar organic media frequently used in synthesis.[5] This makes the ethyl ester form more suitable for reactions conducted in common non-aqueous solvents, simplifying handling, improving substrate mixing, and potentially avoiding the need for specialized solvent systems.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in ethanol; practically insoluble in water.[8][9]
Comparator Or Baseline3-(2-hydroxyphenyl)propanoic acid: Predicted water solubility of 2.76 g/L.[5]
Quantified DifferenceQualitatively higher solubility in common organic solvents and lower solubility in water compared to the free acid.
ConditionsStandard laboratory and industrial process conditions.

Improved solubility in organic solvents simplifies reaction setup and processing, making it a more practical choice for many standard organic synthesis workflows.

Isomer-Specific Tyrosinase Inhibition

The ortho-hydroxyl group is a key pharmacophore for tyrosinase inhibition, a critical enzyme in melanin biosynthesis.[10][11] Phenolic compounds are a major class of tyrosinase inhibitors, and the position of the hydroxyl group significantly impacts activity. For instance, studies on related phenolic structures like chalcones and coumarins consistently show that 2,4-dihydroxy or other ortho-hydroxy configurations are crucial for potent inhibition.[12][13] One study on a related prop-2-enoate scaffold identified a derivative with a 2,4-dihydroxyphenyl group as a potent tyrosinase inhibitor (IC50 = 0.0167 µM), significantly more active than the common benchmark kojic acid (IC50 = 16.69 µM).[12] While direct data for this specific ethyl propanoate is limited, the established structure-activity relationships strongly suggest that the ortho-hydroxyl motif of Ethyl 3-(2-hydroxyphenyl)propanoate makes it a relevant scaffold for tyrosinase inhibitor development, a property that the para-isomer, ethyl 3-(4-hydroxyphenyl)propanoate, would not share to the same degree.

Evidence DimensionTyrosinase Inhibition Potential (based on SAR)
Target Compound DataPossesses the ortho-hydroxyl structural motif critical for tyrosinase inhibition.
Comparator Or BaselineEthyl 3-(4-hydroxyphenyl)propanoate (para-isomer), which lacks the key ortho-hydroxyl group.
Quantified DifferenceNot directly quantified, but related ortho-hydroxylated compounds show orders of magnitude greater potency than benchmarks like kojic acid.[12]
ConditionsIn vitro mushroom tyrosinase activity assays.

For researchers developing novel depigmenting agents or tyrosinase inhibitors, selecting the ortho-isomer is critical for achieving desired biological activity based on established structure-activity relationships.

Dihydrocoumarin Fragrance Intermediate

This compound is the preferred starting material for the synthesis of 3,4-dihydrocoumarin. Its ester-protected side chain and ortho-hydroxyl group are optimized for high-yield intramolecular cyclization reactions, making it a more efficient precursor than the corresponding free acid.[2][7]

Organic Solvent Synthesis Intermediate

Due to its enhanced solubility in common organic solvents like ethanol compared to its carboxylic acid analog, this compound is well-suited for multi-step syntheses in non-aqueous media. This simplifies process design, improves reagent compatibility, and avoids the need for co-solvents or phase-transfer catalysts that might be required for the less soluble free acid.[8][9]

Tyrosinase Inhibitor Development Scaffold

The ortho-hydroxyphenyl motif is a known pharmacophore for inhibiting tyrosinase, an enzyme targeted in dermatology and cosmetics for controlling hyperpigmentation. Researchers investigating new skin-lightening agents can use this compound as a starting scaffold, leveraging a structural feature that is critical for bioactivity and absent in its para-isomer.[12][13]

Physical Description

White solid, Slight spicy aroma

XLogP3

2.1

UNII

TWZ6V125HE

Other CAS

20921-04-4

Wikipedia

Ethyl 3-(2-hydroxyphenyl)propanoate

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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